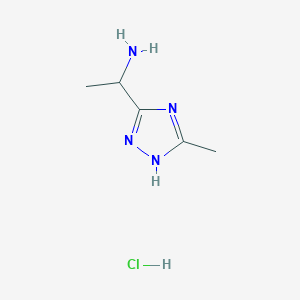

1-(5-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride

Vue d'ensemble

Description

Applications De Recherche Scientifique

Overview of 1,2,4-Triazole Derivatives

1,2,4-Triazole derivatives, including compounds like 1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride, hold significant importance in the fine organic synthesis industry. These compounds are utilized across various fields, including agriculture, pharmaceuticals, dyes, high-energy materials, and corrosion inhibitors. Their versatility is attributed to their ability to participate in the synthesis of a wide range of products, including analytical reagents, flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids. This broad utility underscores their value in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).

Advances in Triazole Synthesis

Significant advancements have been made in the eco-friendly synthesis of triazoles, demonstrating a keen interest in sustainable chemical practices. Eco-friendly CuAAC (Copper-catalyzed Azide-alkyne Cycloaddition) procedures for synthesizing 1,2,3-triazoles highlight the development of new chemical entities with potential pharmaceutical applications. These methodologies, emphasizing energy saving and sustainability, support the creation of triazoles with anti-inflammatory, antimicrobial, and antiviral properties, among others (de Souza et al., 2019).

Applications in Corrosion Inhibition

1,2,3-Triazole derivatives, including 1,2,4-triazoles, have been recognized for their effectiveness as corrosion inhibitors for metals and alloys in aggressive media. The regioselective synthesis of 1,4-disubstituted 1,2,3-triazole derivatives through CuAAC click reactions has shown these compounds to be environmentally friendly and efficient in protecting metal surfaces. Their stability and resistance to hydrolysis make them suitable for various applications, including in acidic environments where they can prevent corrosion and enhance the longevity of metal components (Hrimla et al., 2021).

Proton-Conducting Polymeric Membranes

Research into proton-conducting fuel cell membranes has identified 1H-1,2,4-triazole and its derivatives as promising materials. These compounds significantly improve the basic characteristics of electrolyte membranes, enhancing their thermal and electrochemical stability, mechanical strength, and ionic conductivity under anhydrous conditions at elevated temperatures. This makes them suitable for developing heat-resistant, electrochemically stable, and mechanically robust proton-conducting membranes (Prozorova & Pozdnyakov, 2023).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit diverse pharmacological activities, suggesting they may interact with multiple targets .

Mode of Action

It is known that 1,2,4-triazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds, such as 1,2,4-triazole derivatives, have been shown to influence a variety of biochemical pathways, leading to diverse downstream effects .

Result of Action

1,2,4-triazole hybrids have been reported to exhibit weak to high cytotoxic activities against certain tumor cell lines .

Analyse Biochimique

Biochemical Properties

1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as alpha-amylase and alpha-glucosidase, which are crucial in carbohydrate metabolism . The compound binds to the active sites of these enzymes, inhibiting their activity and thereby reducing the breakdown of polysaccharides into glucose. This interaction is primarily through hydrogen bonding and van der Waals forces, which stabilize the enzyme-inhibitor complex.

Cellular Effects

The effects of 1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in metabolic regulation. The compound affects gene expression by modulating the activity of transcription factors that regulate genes involved in glucose metabolism . Additionally, it impacts cellular metabolism by inhibiting key enzymes, leading to altered levels of metabolites and changes in energy production.

Molecular Mechanism

At the molecular level, 1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition is often competitive, where the compound competes with the natural substrate for binding to the enzyme . The binding of the compound induces conformational changes in the enzyme, reducing its activity and altering the metabolic pathway it regulates.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular metabolism. The effects are reversible upon removal of the compound, indicating that it does not cause permanent damage to cellular functions.

Dosage Effects in Animal Models

The effects of 1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, toxic effects have been observed, including liver and kidney damage. These toxic effects are dose-dependent, with a clear threshold beyond which the compound becomes harmful. It is crucial to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity.

Metabolic Pathways

1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride is involved in several metabolic pathways, primarily those related to carbohydrate metabolism. It interacts with enzymes such as alpha-amylase and alpha-glucosidase, inhibiting their activity and altering the metabolic flux . This inhibition leads to changes in the levels of metabolites, such as glucose and glycogen, affecting overall energy production and storage in cells.

Transport and Distribution

Within cells and tissues, 1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of the compound into cells, where it accumulates in specific compartments . The distribution of the compound is influenced by its chemical properties, such as solubility and affinity for binding proteins, which determine its localization within the cell.

Subcellular Localization

The subcellular localization of 1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes involved in metabolic pathways . Additionally, it may be directed to specific organelles, such as the mitochondria, through targeting signals or post-translational modifications. This localization is essential for the compound to exert its biochemical effects effectively.

Propriétés

IUPAC Name |

1-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4.ClH/c1-3(6)5-7-4(2)8-9-5;/h3H,6H2,1-2H3,(H,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPVABKBDFMNQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

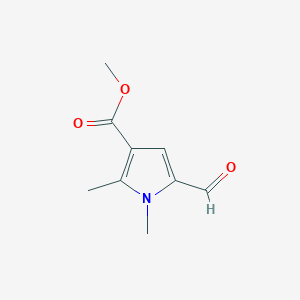

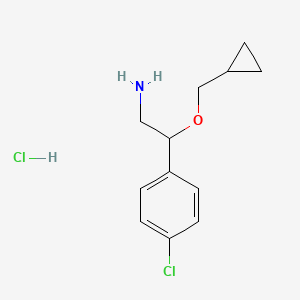

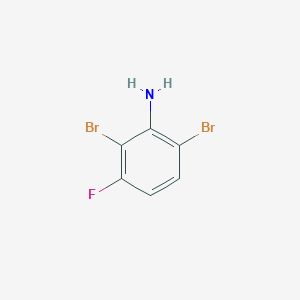

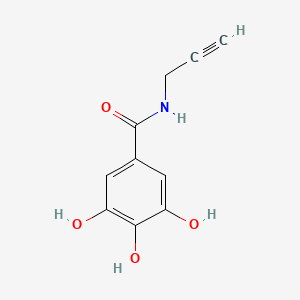

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

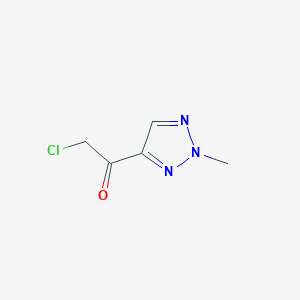

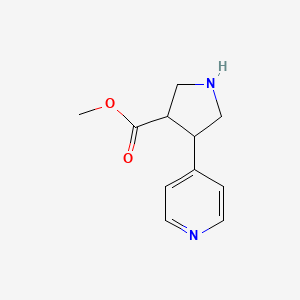

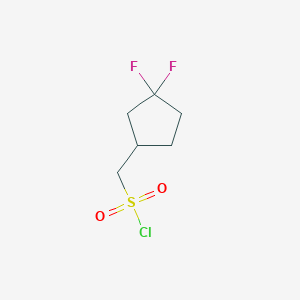

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{2-[(tert-butoxy)methyl]phenyl}acetate](/img/structure/B1434819.png)

![ethyl 1H-pyrazolo[1,5-a]imidazole-7-carboxylate hydrochloride](/img/structure/B1434823.png)

![3,8-Diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol hydrochloride](/img/structure/B1434828.png)

![Dimethyl[2-(4-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B1434829.png)

![2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid](/img/structure/B1434835.png)